molecular formula C12H10ClNO2 B8291897 2-Chloro-6-(4-methoxyphenoxy)pyridine

2-Chloro-6-(4-methoxyphenoxy)pyridine

Cat. No.: B8291897
M. Wt: 235.66 g/mol
InChI Key: IHARHRATCWAVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(4-methoxyphenoxy)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a 4-methoxyphenoxy group at the 6-position of the pyridine ring. This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical development, given the prevalence of similar structures in medicinal chemistry .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-6-(4-methoxyphenoxy)pyridine

InChI

InChI=1S/C12H10ClNO2/c1-15-9-5-7-10(8-6-9)16-12-4-2-3-11(13)14-12/h2-8H,1H3

InChI Key

IHARHRATCWAVDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-6-(trifluoromethyl)pyridine

Structural Features: Replaces the 4-methoxyphenoxy group with a trifluoromethyl (-CF₃) group. Key Properties:

  • Molecular formula: C₆H₃ClF₃N; Molecular weight: 181.54 g/mol .
  • Physical state: Off-white powder; Melting point: 33°C; Boiling point: 147.5±35.0°C .
  • Applications: Widely used as an intermediate in pharmaceuticals (e.g., APIs) and agrochemicals due to its stability and reactivity. Its trifluoromethyl group enhances lipophilicity, improving bioavailability in drug candidates .
    Research Findings :
  • Industrial synthesis processes emphasize its role in large-scale production, with ≥99% purity ensuring consistency in downstream reactions .
  • Market projections indicate growth driven by demand in Asia-Pacific regions, particularly in China .

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

Structural Features: Substitutes the 4-methoxyphenoxy group with a trichloromethyl (-CCl₃) group. Key Properties:

  • Molecular formula: C₆H₃NCl₄; Molecular weight: 230.9 g/mol .
  • Physical state: White crystalline solid; Melting point: 62–63°C; Insoluble in water .
  • Applications: Primarily employed as a nitrification inhibitor in fertilizers to reduce nitrogen loss in soil .
    Research Findings :

(2-Chloro-6-methoxypyridin-3-yl)methanol and Related Derivatives

Structural Features : Shares the 2-chloro-6-methoxy substitution pattern but includes a hydroxymethyl group at the 3-position.
Key Properties :

  • Similarity score: 0.83 relative to 2-chloro-6-methoxypyridine derivatives .
  • Applications: Likely serves as a synthetic intermediate for functionalized pyridines in medicinal chemistry .
    Research Findings :
  • Such derivatives are frequently synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of triazole-linked pyridine hybrids .

4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile

Structural Features : Bipyridine scaffold with methoxy and chlorophenyl groups.
Key Properties :

  • Molecular formula: C₁₈H₁₁ClN₂O; Molecular weight: 314.75 g/mol .
  • Applications: Exhibits antifungal and antiarrhythmic activities, highlighting the pharmacological relevance of methoxy-substituted pyridines .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
2-Chloro-6-(4-methoxyphenoxy)pyridine C₁₂H₉ClNO₂ 237.66 (calculated) Cl, 4-methoxyphenoxy N/A Synthetic intermediate (inferred)
2-Chloro-6-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.54 Cl, CF₃ 33 Pharmaceuticals, agrochemicals
2-Chloro-6-(trichloromethyl)pyridine C₆H₃NCl₄ 230.9 Cl, CCl₃ 62–63 Nitrification inhibitor
(2-Chloro-6-methoxypyridin-3-yl)methanol C₇H₇ClNO₂ 172.59 Cl, OCH₃, CH₂OH N/A Medicinal chemistry intermediate
4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile C₁₈H₁₁ClN₂O 314.75 Cl, OCH₃, CN, bipyridine N/A Antifungal agents

Industrial and Research Implications

  • Pharmaceuticals: The 4-methoxyphenoxy group’s electron-donating nature could enhance binding affinity in kinase inhibitors or antimicrobial agents, as observed in bipyridine derivatives .
  • Agrochemicals: Contrasting with nitrapyrin’s environmental use, this compound may offer reduced toxicity for soil applications, though empirical data is needed .
  • Market Potential: While 2-Chloro-6-(trifluoromethyl)pyridine dominates industrial demand, niche applications for methoxyphenoxy derivatives exist in high-value chemical synthesis .

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